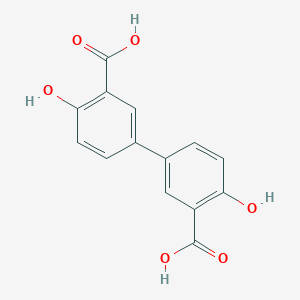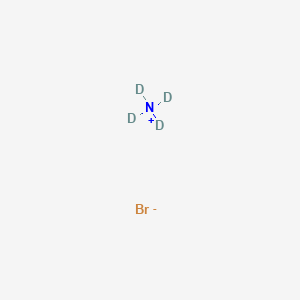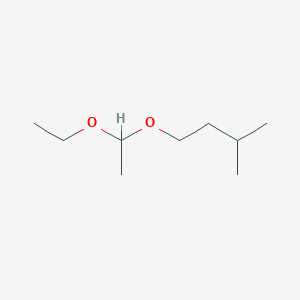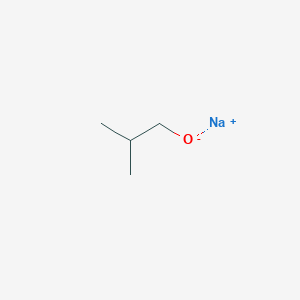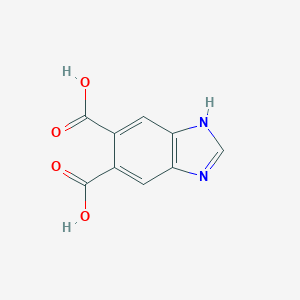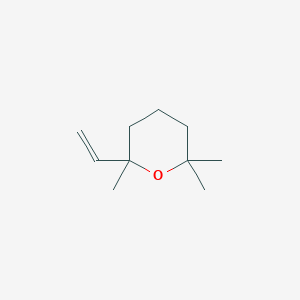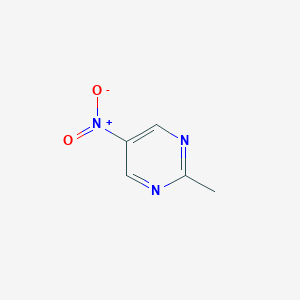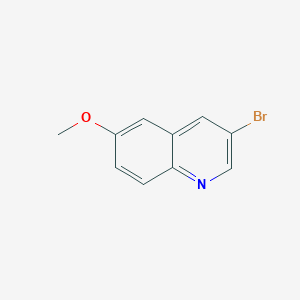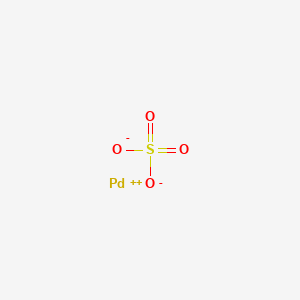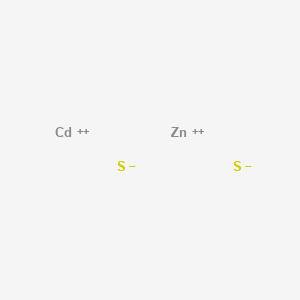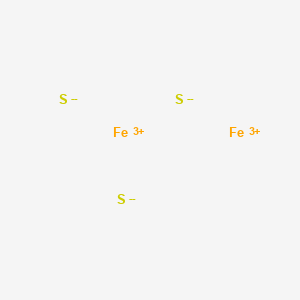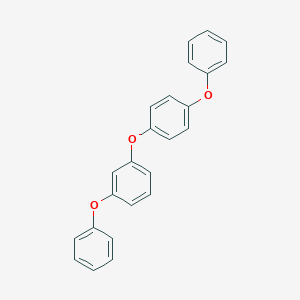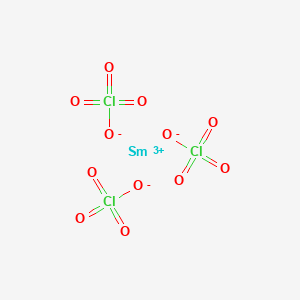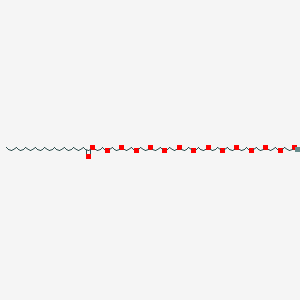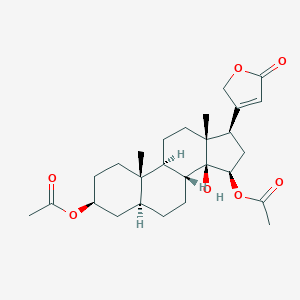
Alloglaucotoxigenin, deoxo-, 3,15-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloglaucotoxigenin, deoxo-, 3,15-diacetate is a natural compound that is found in the roots of the plant Gloriosa superba. It belongs to the family of colchicine-type alkaloids and has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Alloglaucotoxigenin, deoxo-, 3,15-diacetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has also been studied for its potential use as an anti-malarial and anti-viral agent.
Mécanisme D'action
Alloglaucotoxigenin, deoxo-, 3,15-diacetate exerts its effects by binding to tubulin, a protein that is essential for cell division. It inhibits microtubule formation, which leads to cell cycle arrest and apoptosis. It also inhibits the formation of new blood vessels, which is important for the growth and spread of tumors.
Effets Biochimiques Et Physiologiques
Alloglaucotoxigenin, deoxo-, 3,15-diacetate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of inflammatory cytokines and reduces inflammation. It has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Alloglaucotoxigenin, deoxo-, 3,15-diacetate has several advantages for lab experiments. It is a natural compound that can be easily synthesized from colchicine. It has been extensively studied and its mechanism of action is well understood. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of alloglaucotoxigenin, deoxo-, 3,15-diacetate. One direction is to study its potential use as an anti-viral agent, particularly for the treatment of COVID-19. Another direction is to study its potential use as an anti-malarial agent. It could also be studied for its potential use in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to determine its potential toxicity and to develop more effective methods for its delivery.
Conclusion:
Alloglaucotoxigenin, deoxo-, 3,15-diacetate is a natural compound that has shown promising results for its potential therapeutic applications. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-angiogenic properties. Its mechanism of action is well understood and its synthesis method is well established. However, further studies are needed to determine its potential toxicity and to develop more effective methods for its delivery.
Méthodes De Synthèse
Alloglaucotoxigenin, deoxo-, 3,15-diacetate can be synthesized from the natural compound colchicine, which is found in the seeds of the plant Colchicum autumnale. The synthesis involves several steps, including acetylation and demethylation, and has been successfully achieved by various research groups.
Propriétés
Numéro CAS |
14155-62-5 |
|---|---|
Nom du produit |
Alloglaucotoxigenin, deoxo-, 3,15-diacetate |
Formule moléculaire |
C27H38O7 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,15R,17R)-15-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)22(17-11-24(30)32-14-17)13-23(27(21,26)31)34-16(2)29/h11,18-23,31H,5-10,12-14H2,1-4H3/t18-,19-,20-,21+,22+,23+,25-,26+,27+/m0/s1 |
Clé InChI |
SPHCTXPYSOATFO-UPFWHWMBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C |
Synonymes |
3β,15β-Di(acetyloxy)-14-hydroxy-5α-card-20(22)-enolide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



